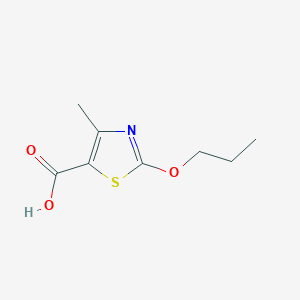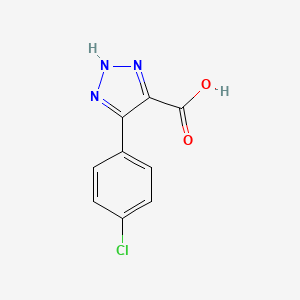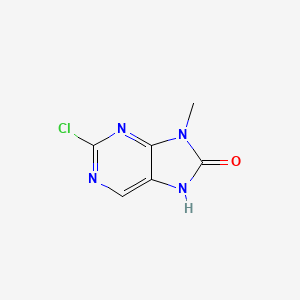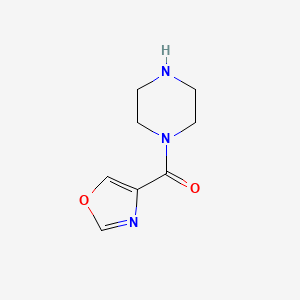
3-Cyclopentylazetidine
Vue d'ensemble
Description
3-Cyclopentylazetidine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .
Synthesis Analysis
Azetidine synthesis is enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Applications De Recherche Scientifique
Recent advances in the chemistry and reactivity of azetidines have been reported, including:
- Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
- Applications of metalated azetidines .
- Practical C(sp3)–H functionalization .
- Facile opening with carbon nucleophiles .
- Application of azetidines in polymer synthesis .
These applications span across various scientific fields, including organic synthesis, medicinal chemistry, and polymer science . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for each application are not detailed in the available sources.
Invention of new [2+2] cycloaddition reactions for azetidine synthesis This method involves the reaction of two unsaturated molecules to form a cyclic product. It’s a useful tool in organic synthesis for constructing cyclic structures.
Applications of metalated azetidines
Metalated azetidines are azetidines that have been treated with a metal, usually a transition metal. These compounds can be used in various chemical reactions, including cross-coupling reactions, which are important in the synthesis of complex organic molecules.
Practical C(sp3)–H functionalization
This is a type of chemical reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is usually a more reactive atom like oxygen, nitrogen, or a halogen). This reaction is useful in the synthesis of complex organic molecules.
Facile opening with carbon nucleophiles
This refers to reactions where a carbon nucleophile attacks an azetidine, causing the ring to open. This can be used to create a variety of different organic compounds.
Application of azetidines in polymer synthesis
Azetidines can be used as building blocks in the synthesis of polymers. The unique properties of azetidines can impart special characteristics to the resulting polymers.
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
Propriétés
IUPAC Name |
3-cyclopentylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURYAPPGLZZDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
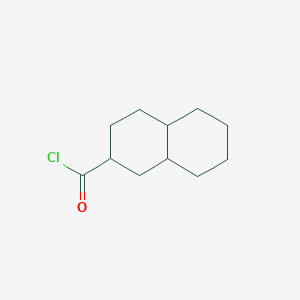
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)


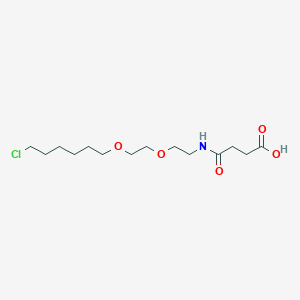

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
